4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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Overview
Description
4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula C5H10N2S·HI It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Scientific Research Applications
Synthesis of Novel Chemical Compounds
The chemical compound 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide serves as a precursor in the synthesis of various novel chemical compounds. For instance, it reacts with active methylene compounds to produce substituted methyleneimidazolidines and imidazo[1,2-a]pyridines through elimination and cyclocondensation reactions (Huang & Tzai, 1986). Additionally, it has been utilized in the creation of 4-(ω-aminoalkyl)imidazole analogs of histamine, showcasing its versatility in generating novel histamine analogs (Paetzel & Liebscher, 1992).
Role in Methylglyoxal Formation and Detection
Methylglyoxal (MG) is a highly reactive compound formed in organisms and has implications in various biological processes, including the formation of advanced glycation end-products (AGEs). Research has identified compounds like this compound as potential participants or markers in the pathways leading to MG production and its subsequent detection (Nemet, Varga-Defterdarović, & Turk, 2006).
Application in Organic Synthesis and Medicinal Chemistry
This compound is also integral to the synthesis of various organic and medicinal compounds. For example, it has been used to synthesize ketene aminals with an imidazolidine ring, showcasing its utility in producing compounds with potential pharmaceutical applications (Kuhn, Bohnen, Kratz, & Henkel, 1993). Another study demonstrated its use in synthesizing specific 15N-labeled creatinine, indicating its importance in biochemical research and tracer studies (Medina & Schmidt, 1976).
Advancements in Photoreactive and Conductive Materials
Research into the photochemical behavior of related imidazole compounds in water-containing solutions has provided insights into novel photoreactive materials that could have applications in the development of light-responsive materials and devices (Pfoertner & Daly, 1987). Moreover, the study of quaternary salts of 2H-imidazoles, which include structures related to this compound, suggests potential applications in electronic materials and ionic liquids (Katritzky, Borja, Marquet, & Sammes, 1983).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide typically involves the reaction of 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydroiodide salt. The general reaction scheme is as follows:
C5H10N2S+HI→
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.HI/c1-4-3-6-5(7-4)8-2;/h4H,3H2,1-2H3,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIJWKBFVXJMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)SC.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481193 |
Source
|
Record name | SBB055855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58583-70-3 |
Source
|
Record name | SBB055855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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